5-(5-Bromo-2-thienyl)-3-methylisoxazole
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Overview
Description
5-(5-Bromo-2-thienyl)-3-methylisoxazole is an organic compound that features a brominated thiophene ring attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-thienyl)-3-methylisoxazole typically involves the bromination of a thiophene derivative followed by cyclization to form the isoxazole ring. One common method includes the use of 5-bromo-2-thienyl chalcones and phenyl hydrazine hydrate in the presence of a green catalyst like fly ash: H₂SO₄ under microwave irradiation . This method is efficient and environmentally friendly, yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a cost-effective and sustainable production method.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-thienyl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Bromo-2-thienyl)-3-methylisoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-thienyl)-3-methylisoxazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom can enhance binding affinity through halogen bonding interactions, while the isoxazole ring can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(5-Bromo-2-thienyl)-3-methylisoxazole is unique due to the combination of a brominated thiophene ring and an isoxazole ring. This structure provides a balance of electronic properties and reactivity, making it versatile for various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the isoxazole ring contributes to its stability and potential biological activity.
Properties
CAS No. |
1314809-77-2 |
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Molecular Formula |
C8H6BrNOS |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3 |
InChI Key |
CDUSILHCVLDXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(S2)Br |
Origin of Product |
United States |
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